Cas no 1226205-48-6 (2-(2-methylphenyl)pyridine-3-carboxylic acid)

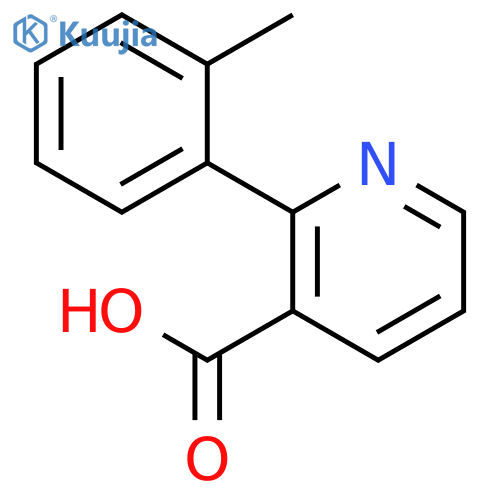

1226205-48-6 structure

商品名:2-(2-methylphenyl)pyridine-3-carboxylic acid

CAS番号:1226205-48-6

MF:C13H11NO2

メガワット:213.231943368912

MDL:MFCD16308579

CID:2618056

PubChem ID:18768388

2-(2-methylphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-methylphenyl)pyridine-3-carboxylic acid

- 2-(2-METHYLPHENYL)NICOTINIC ACID

- 2-(o-tolyl)Nicotinicacid

- MFCD16308579

- AKOS022305118

- 2-(2-Methylphenyl)-3-pyridinecarboxylic acid

- W18154

- DTXSID30596123

- 2-(o-tolyl)Nicotinic acid

- CS-0060015

- SCHEMBL10000544

- DB-421924

- AS-58570

- 1226205-48-6

-

- MDL: MFCD16308579

- インチ: InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16)

- InChIKey: QJMCCUBNJZXTNN-UHFFFAOYSA-N

- ほほえんだ: C1(=C(C=2C(C)=CC=CC2)N=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 213.078978594Da

- どういたいしつりょう: 213.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.2Ų

2-(2-methylphenyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D771835-1g |

2-(o-tolyl)nicotinic acid |

1226205-48-6 | 95% | 1g |

$320 | 2023-09-04 | |

| A2B Chem LLC | AI14800-3mg |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 3mg |

$105.00 | 2024-04-20 | ||

| A2B Chem LLC | AI14800-5mg |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 5mg |

$118.00 | 2024-04-20 | ||

| A2B Chem LLC | AI14800-1mg |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 1mg |

$73.00 | 2024-04-20 | ||

| A2B Chem LLC | AI14800-2mg |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 2mg |

$86.00 | 2024-04-20 | ||

| Chemenu | CM489653-1g |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 97% | 1g |

$209 | 2022-06-13 | |

| 1PlusChem | 1P00HHBK-1g |

2-(o-tolyl)nicotinic acid |

1226205-48-6 | 95% | 1g |

$168.00 | 2023-12-25 | |

| A2B Chem LLC | AI14800-1g |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 95% | 1g |

$166.00 | 2024-01-04 | |

| A2B Chem LLC | AI14800-10mg |

2-(o-tolyl)Nicotinic acid |

1226205-48-6 | 10mg |

$135.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130655-100mg |

2-(O-tolyl)nicotinic acid |

1226205-48-6 | 97% | 100mg |

¥566.00 | 2024-08-09 |

2-(2-methylphenyl)pyridine-3-carboxylic acid 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1226205-48-6 (2-(2-methylphenyl)pyridine-3-carboxylic acid) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量